An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-(methoxymethyl)pyrimidine
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-(methoxymethyl)pyrimidine
This guide provides a comprehensive technical overview of 5-Bromo-2-(methoxymethyl)pyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. By synthesizing available data with established principles of chemical reactivity, this document offers field-proven insights into the synthesis, properties, and applications of this versatile compound.
Introduction and Core Properties
5-Bromo-2-(methoxymethyl)pyrimidine is a disubstituted pyrimidine featuring a bromine atom at the C5 position and a methoxymethyl group at the C2 position. This specific arrangement of functional groups makes it a valuable intermediate for introducing molecular diversity in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound offers distinct reactive handles for strategic molecular elaboration.
The bromine atom at the electron-deficient C5 position serves as a prime site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The 2-(methoxymethyl) group, unlike a simple methyl or methoxy substituent, introduces a flexible linker with a terminal methyl ether, offering different steric and electronic properties and potential secondary reaction sites.
Physicochemical Properties
Quantitative data for 5-Bromo-2-(methoxymethyl)pyrimidine is not extensively reported in publicly accessible literature. However, based on available supplier information and comparison with structurally similar pyrimidines, we can summarize its core properties.
| Property | Value | Source/Basis |
| CAS Number | Not explicitly assigned in major databases | - |
| Molecular Formula | C₆H₇BrN₂O | [1] |
| Molecular Weight | 203.04 g/mol | [1] |
| Appearance | Likely a white to light yellow solid | Inferred from similar compounds like 5-Bromo-2-methylpyrimidine[2] |
| Purity | ≥97% | [1] |
| InChI Key | HBFDTJFYQNXSOG-UHFFFAOYSA-N | [1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | Inferred from related structures |
| Storage | Store in a cool, dry place away from light | Standard for halogenated heterocycles |
Synthesis and Plausible Synthetic Routes
While specific literature detailing the synthesis of 5-Bromo-2-(methoxymethyl)pyrimidine is scarce, its preparation can be logically deduced from established methods for synthesizing substituted pyrimidines. A highly plausible and efficient route involves the condensation of an appropriate amidine with a three-carbon building block.
A likely precursor for the methoxymethyl group at the C2 position is methoxyacetamidine. The synthesis would then proceed via a condensation reaction with a brominated three-carbon electrophile, such as 2-bromomalonaldehyde, to construct the pyrimidine ring in a single step. This approach is advantageous as it builds the core structure with the desired substituents in place, potentially reducing the number of synthetic steps and improving overall yield.
Generalized Experimental Protocol for Synthesis
This protocol is based on analogous preparations of 2-substituted-5-bromopyrimidines.[3]
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Reaction Setup: To a solution of 2-bromomalonaldehyde (1.0 equiv.) in a suitable protic solvent such as acetic acid, add a mild base like sodium acetate.
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Amidine Addition: Slowly add a solution of methoxyacetamidine hydrochloride (1.0-1.2 equiv.) in the same solvent to the reaction mixture at an elevated temperature (e.g., 60-80 °C).
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Reaction: Heat the mixture to reflux (around 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature and quench by adding water. The product may precipitate out of solution.
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Purification: The crude product can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Causality of Experimental Choices:
-
Solvent: Acetic acid serves as both a solvent and a mild acid catalyst for the condensation reaction.
-
Base: A base is required to neutralize the hydrochloride salt of the amidine, liberating the free base for reaction. Sodium acetate is a common choice.
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Temperature: The reaction typically requires heat to overcome the activation energy for ring closure.
Chemical Reactivity and Synthetic Applications
The reactivity of 5-Bromo-2-(methoxymethyl)pyrimidine is dictated by the interplay of its substituents on the electron-deficient pyrimidine ring.
Reactivity at the C5-Bromo Position: Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 5-position is the primary site for synthetic modification. Due to the electron-withdrawing nature of the pyrimidine ring, this position is highly activated towards oxidative addition to a palladium(0) catalyst, making it an excellent substrate for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling: This is one of the most powerful and versatile methods for forming C-C bonds. 5-Bromo-2-(methoxymethyl)pyrimidine can be readily coupled with a wide range of aryl- and heteroarylboronic acids or esters to generate 5-aryl-2-(methoxymethyl)pyrimidines. These structures are of significant interest in medicinal chemistry.
Generalized Protocol for Suzuki-Miyaura Coupling: [4][5]
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Reaction Setup: In an oven-dried Schlenk flask, combine 5-Bromo-2-(methoxymethyl)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene).
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Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C. Monitor the reaction by TLC or LC-MS.
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Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Other Cross-Coupling Reactions:
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Stille Coupling: Reacts with organostannanes. This method has excellent functional group tolerance.[2]
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Heck Coupling: Couples with alkenes to form 5-alkenylpyrimidines.
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Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines, a crucial transformation in the synthesis of many pharmaceuticals.
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Sonogashira Coupling: Reacts with terminal alkynes to yield 5-alkynylpyrimidines.
Reactivity of the 2-(Methoxymethyl) Group
The 2-(methoxymethyl) substituent is generally stable under the conditions used for cross-coupling at the C5 position. However, the methylene (-CH₂-) carbon, being adjacent to the electron-withdrawing pyrimidine ring, is activated towards nucleophilic substitution, similar to a benzylic position.[6]
This reactivity is distinct from a 2-methyl group, which is relatively inert, or a 2-methoxy group, which can sometimes act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The methoxymethyl group's ether linkage is generally robust, but cleavage to the corresponding 2-(hydroxymethyl)pyrimidine could be possible under harsh acidic conditions.
Spectroscopic Analysis (Predicted)
¹H NMR (Predicted):
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Pyrimidine Protons (H4/H6): The two protons on the pyrimidine ring will appear as singlets due to the lack of adjacent protons. The C4 and C6 positions are electronically distinct. The proton at C6, flanked by two nitrogen atoms (in the tautomeric sense) and adjacent to the bromine, will likely be the most downfield, appearing around δ 9.0-9.2 ppm. The proton at C4 will be slightly more shielded, likely appearing around δ 8.7-8.9 ppm.
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Methylene Protons (-CH₂-): The two protons of the methylene bridge will appear as a singlet around δ 4.5-4.8 ppm.
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Methyl Protons (-OCH₃): The three protons of the methyl group will appear as a sharp singlet, likely in the range of δ 3.4-3.6 ppm.
¹³C NMR (Predicted):
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C2: ~165-170 ppm
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C4 & C6: ~158-162 ppm
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C5: ~115-120 ppm (carbon bearing bromine)
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-CH₂-: ~70-75 ppm
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-OCH₃: ~55-60 ppm
Safety and Handling
The safety profile of 5-Bromo-2-(methoxymethyl)pyrimidine is not formally established. However, based on data for structurally related compounds like 5-bromo-2-methoxypyrimidine, it should be handled with appropriate care.[7]
-
Hazard Classification (Predicted): Harmful if swallowed (Acute Toxicity, Oral). May cause skin and eye irritation. May cause respiratory irritation.
-
Handling Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Bromo-2-(methoxymethyl)pyrimidine is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its primary utility lies in the selective functionalization of the C5-bromo position through a wide array of palladium-catalyzed cross-coupling reactions. The 2-(methoxymethyl) group provides unique steric and electronic properties and is generally stable under common reaction conditions, making this compound an ideal scaffold for the synthesis of diverse and complex molecular architectures. This guide provides a foundational understanding of its properties and reactivity, empowering researchers to effectively utilize this compound in their synthetic endeavors.
References
-
PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]
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Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815–818. [Link]
- Google Patents. (n.d.). US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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- 2. guidechem.com [guidechem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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